molecular formula C9H10N2O B2874470 5-Amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1935269-00-3

5-Amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B2874470
CAS RN: 1935269-00-3
M. Wt: 162.192
InChI Key: BFNJERVAPKLADP-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydroisoquinolin-3(4H)-one, also known as 5-aminoquinolin-3-one, is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been extensively studied for its potential applications in the medical, agricultural, and industrial fields.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has highlighted the synthesis of novel compounds derived from 5-Amino-1,2-dihydroisoquinolin-3(4H)-one, exhibiting significant anticancer and antimicrobial activities. For instance, a study by Şener et al. (2018) synthesized a series of 2,4-dihydroxyquinoline derived disazo dyes from 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives. These compounds demonstrated notable DNA protection, antimicrobial, and anticancer activities, with some compounds showing cytotoxicity against specific cancer cell lines, indicating their potential use as drugs or drug additives (Şener et al., 2018).

Chemical Synthesis and Medicinal Chemistry

Other studies have explored the chemical properties and synthetic routes involving 5-Amino-1,2-dihydroisoquinolin-3(4H)-one derivatives. For example, Dhami et al. (2009) approached the synthesis of 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, closely related to the PARP-1 inhibitor 5-AIQ, through Pd-catalysed cyclisations. These derivatives were potent inhibitors of PARP-1 activity, showcasing the versatility of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one in synthesizing biologically active compounds (Dhami et al., 2009).

Corrosion Inhibition

In the field of materials science, derivatives of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one have been investigated for their anticorrosion properties. Faydy et al. (2017) examined the effectiveness of 5-amino-8-hydroxyquinolines derivatives in inhibiting corrosion of carbon steel in hydrochloric acid solution. The study concluded that these derivatives displayed high inhibition efficiency, making them valuable for corrosion protection applications (Faydy et al., 2017).

Nonlinear Optical Properties

The electronic structure and nonlinear optical (NLO) properties of novel compounds derived from 5-Amino-1,2-dihydroisoquinolin-3(4H)-one have also been a subject of study. Halim and Ibrahim (2017) synthesized and analyzed a new derivative, focusing on its DFT calculations, electronic absorption spectra, and NLO analysis. The results indicated the compound's potential in applications requiring specific electronic and optical properties (Halim & Ibrahim, 2017).

properties

IUPAC Name

5-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNJERVAPKLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2-dihydroisoquinolin-3(4H)-one

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